molecular formula C10H11NO3 B6154459 methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate CAS No. 1782714-60-6

methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate

Cat. No. B6154459
CAS RN: 1782714-60-6
M. Wt: 193.2
InChI Key:
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Description

Methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate, commonly referred to as MMPO, is a naturally occurring compound found in a variety of plants and animals. It has a wide range of applications in the scientific and medical fields, from being used as a reagent in organic synthesis to being used in the development of drugs and medicines.

Scientific Research Applications

MMPO has a wide range of applications in the scientific and medical fields. It can be used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, as a dye for imaging and diagnostics, and as a therapeutic agent in the treatment of cancer, inflammation, and other diseases. It can also be used to study the structure and function of proteins and enzymes, and has been used in the development of drugs and medicines.

Mechanism of Action

MMPO acts as a proton donor, binding to the active site of the enzyme and forming a covalent bond with the enzyme. This covalent bond is then broken, releasing the MMPO and the enzyme's active site. The enzyme is then free to bind to its substrate, allowing the reaction to occur.
Biochemical and Physiological Effects
MMPO has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to have anti-inflammatory and anti-cancer effects, and to have the ability to modulate cell signaling pathways.

Advantages and Limitations for Lab Experiments

MMPO has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a relatively low toxicity. Additionally, it has a wide range of applications in the scientific and medical fields. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and its reactivity can vary depending on the environment.

Future Directions

MMPO has a wide range of potential future applications. It could be used in the development of new drugs and medicines, as well as in the study of protein and enzyme structure and function. Additionally, it could be used in the development of imaging and diagnostics, and in the treatment of cancer, inflammation, and other diseases. Finally, it could be used in the development of new organic synthesis methods, as well as in the development of new catalysts for the production of pharmaceuticals.

Synthesis Methods

MMPO can be synthesized through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a reductive amination reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium to produce an organomagnesium compound, which can then be reacted with an aldehyde or ketone to form the desired product. The Wittig reaction is a method of forming an alkene from an aldehyde or ketone using a phosphonium salt. The reductive amination reaction involves the reaction of an aldehyde or ketone with an amine to form an amide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate involves the reaction of 4-methyl-2-pyridinemethanol with ethyl acetoacetate in the presence of a base to form the intermediate compound, which is then esterified with methanol and acid to yield the final product.", "Starting Materials": [ "4-methyl-2-pyridinemethanol", "ethyl acetoacetate", "methanol", "acid", "base" ], "Reaction": [ "Step 1: 4-methyl-2-pyridinemethanol is reacted with ethyl acetoacetate in the presence of a base, such as sodium hydroxide, to form the intermediate compound.", "Step 2: The intermediate compound is then esterified with methanol and acid, such as hydrochloric acid, to yield the final product, methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate." ] }

CAS RN

1782714-60-6

Product Name

methyl 3-(4-methylpyridin-2-yl)-3-oxopropanoate

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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